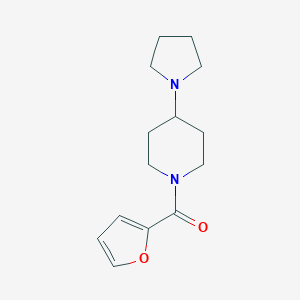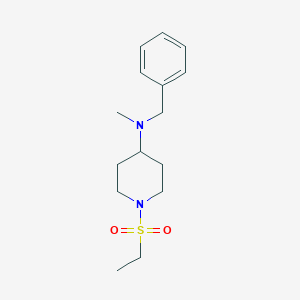![molecular formula C17H20N2O3 B247280 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide, also known as DMPEB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMPEB is a benzamide derivative that has been synthesized using specific methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
作用机制
3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide binds to the DAT and inhibits its activity by blocking the uptake of dopamine into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, which can then bind to postsynaptic dopamine receptors and elicit its physiological effects.
Biochemical and Physiological Effects
The increase in extracellular dopamine levels caused by 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide has been shown to have various physiological effects. In animal studies, 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide has been shown to increase locomotor activity, induce stereotypic behaviors, and enhance the reinforcing effects of cocaine. These effects are consistent with the role of dopamine in reward and motivation.
实验室实验的优点和局限性
3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide has several advantages as a research tool. Its selectivity for the DAT allows for the study of dopamine-specific effects without the confounding effects of other monoamines. It is also stable and can be easily synthesized in large quantities. However, 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide has some limitations as well. Its effects on other monoamine transporters have not been extensively studied, and its long-term effects on dopamine signaling are not well understood.
未来方向
There are several future directions for research on 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide. One area of interest is the study of its effects on other dopamine-related disorders such as depression and attention deficit hyperactivity disorder (ADHD). Another area of interest is the development of more selective and potent DAT inhibitors based on the structure of 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide. Additionally, further studies are needed to elucidate the long-term effects of 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide on dopamine signaling and its potential therapeutic applications.
Conclusion
In conclusion, 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide is a synthetic compound that has potential applications in neuroscience research. Its selectivity for the DAT allows for the study of dopamine-specific effects, and its stable synthesis makes it a valuable tool for laboratory experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide involves a multistep process that starts with the preparation of 3,5-dimethoxybenzoic acid. This is followed by the conversion of the carboxylic acid group to an acid chloride using thionyl chloride. The acid chloride is then reacted with N-methyl-2-(pyridin-2-yl) ethylamine to form the intermediate, which is then converted to the final product using hydrogen gas and palladium on carbon catalyst.
科学研究应用
3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide has been studied for its potential applications in neuroscience research. It has been shown to selectively inhibit the activity of the dopamine transporter (DAT) without affecting the activity of other monoamine transporters. This makes it a valuable tool for studying the role of dopamine in the brain and its involvement in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
属性
分子式 |
C17H20N2O3 |
|---|---|
分子量 |
300.35 g/mol |
IUPAC 名称 |
3,5-dimethoxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C17H20N2O3/c1-19(9-7-14-6-4-5-8-18-14)17(20)13-10-15(21-2)12-16(11-13)22-3/h4-6,8,10-12H,7,9H2,1-3H3 |
InChI 键 |
ZKTQCUBSVIHUBN-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CC(=CC(=C2)OC)OC |
规范 SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CC(=CC(=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B247198.png)


![4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)
![N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)
![N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247207.png)
![N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B247208.png)
![N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247209.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247211.png)
![1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B247212.png)
![1-Benzyl-4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247214.png)


